Orthogonal Cleavage Mechanism: Photolysis at 350 nm vs. Chemical Orthogonality of Dde and Alloc Groups
Fmoc-Lys(Nvoc)-OH achieves orthogonal ε-amino deprotection via UV photolysis at 350 nm, a mechanism distinct from the base-labile Fmoc group and acid-labile tBu/Boc protections . In contrast, hydrazine-labile Dde and ivDde groups are prone to side-reactions during piperidine-mediated Fmoc deprotection; Dde exhibits significant migration ('scrambling') to free lysine ε-amino groups, leading to heterogeneous products and reduced purity, while ivDde, though non-migratory, can be extremely difficult to remove completely when located at the peptide C-terminus or in aggregated sequences [1]. The Nvoc group is completely unaffected by 20% piperidine and TFA, ensuring precise spatial control over lysine side-chain functionalization [2].
| Evidence Dimension | Orthogonality and deprotection selectivity |
|---|---|
| Target Compound Data | Cleavage by 350 nm UV light; unaffected by 20% piperidine and TFA |
| Comparator Or Baseline | Fmoc-Lys(Dde)-OH (cleaved by 2% hydrazine) and Fmoc-Lys(ivDde)-OH |
| Quantified Difference | Dde: significant scrambling during Fmoc deprotection (observed in Boc-Lys(Fmoc)-Ala-Lys(Dde)-Pro-Lys(Dde)-Ala-(2CT-resin) model peptide); ivDde: no scrambling but incomplete cleavage at C-terminus/aggregated sequences |
| Conditions | Fmoc SPPS conditions: 20% piperidine/DMF for Fmoc removal; 2% hydrazine/DMF for Dde/ivDde cleavage |
Why This Matters
For procurement decisions in laboratories synthesizing long or aggregation-prone peptides where hydrazine-labile groups fail to deprotect quantitatively, the photolabile Nvoc group provides a reliable, chemically orthogonal alternative.
- [1] Iris Biotech GmbH. (2023). PotM: Next Generation Lysine Side Chain Protecting Groups. Retrieved from https://iris-biotech.de/en/blog/potm-next-generation-lysine-side-chain-protecting-groups.html View Source
- [2] Merck KGaA. (n.d.). Selecting Orthogonal Building Blocks for Peptide Synthesis. Novabiochem® Technical Article. Retrieved from https://perfqws.sigmaaldrich.com/HK/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/selecting-orthogonal-building-blocks View Source
